molecular formula C8H17NO3S B12336939 mPEG-Thiol

mPEG-Thiol

Cat. No.: B12336939
M. Wt: 207.29 g/mol
InChI Key: PTGCODCOYHDVPF-UHFFFAOYSA-N
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Description

Overview of Poly(ethylene glycol) (PEG) and its Monomethoxy Thiol Derivative (mPEG-Thiol) in Research Contexts

Poly(ethylene glycol) is a synthetic polyether with the general formula H-(O-CH2-CH2)n-OH. Its diverse applications stem from its hydrophilic nature and the ability to synthesize derivatives with various end-group functionalities. fishersci.beereztech.com this compound, also known as methoxypolyethylene glycol thiol or mPEG-SH, is a monofunctional PEG derivative where one end is capped with a methoxy (B1213986) group (CH3O-) and the other terminates in a thiol (-SH) group. nanocs.netsigmaaldrich.com This structure is represented by the linear formula CH3O(CH2CH2O)nCH2CH2SH. sigmaaldrich.com

In academic research, this compound is frequently employed for PEGylation, the process of conjugating PEG chains to other molecules or surfaces. nanocs.netmdpi.com This modification can impart the beneficial properties of PEG to the modified entity, such as increased solubility, enhanced stability, and reduced non-specific interactions. nanocs.net The monomethoxy end group of this compound is chemically inert, ensuring that conjugation occurs specifically through the thiol group, leading to well-defined conjugates. nanocs.net

Significance of Thiol Functionality in Polymer Science and Bioconjugation Strategies

The thiol (-SH) functional group is highly significant in polymer science and bioconjugation due to its specific reactivity. nanocs.netresearchgate.net Thiols can participate in a variety of chemical reactions, including:

Michael Addition: Thiols readily react with electron-deficient double bonds, such as those found in maleimides, acrylates, and vinyl sulfones, to form stable thioether linkages. fishersci.cacenmed.comresearchgate.netrsc.orgresearchgate.net The reaction with maleimides is particularly common in bioconjugation due to its speed and selectivity under mild conditions (pH 6.5-7.5), allowing for site-specific modification of molecules containing cysteine residues. researchgate.netfishersci.carsc.org

Disulfide Formation: Thiols can undergo oxidation to form disulfide bonds (-S-S-). This reaction is reversible under reducing conditions, which is useful for creating dynamic or cleavable linkages in polymer networks or bioconjugates. biochempeg.combroadpharm.com

Reaction with Transition Metals: Thiols exhibit a strong affinity for the surface of certain transition metals, notably gold and silver, forming stable metal-thiolate bonds. nanocs.netbiochempeg.combroadpharm.com This property is extensively utilized for modifying the surface of metal nanoparticles and films. nanocs.netbiochempeg.com

In polymer science, the thiol functionality enables the synthesis of complex polymer architectures through controlled polymerization techniques and post-polymerization modification reactions like thiol-ene and thiol-yne chemistry. researchgate.netresearchgate.net These reactions are known for their efficiency and high yields. researchgate.net

For bioconjugation, the selective reactivity of thiols allows for the precise attachment of polymers, such as this compound, to biomolecules like proteins and peptides, often targeting cysteine residues. researchgate.netrsc.org This site-specific modification can be crucial for preserving the biological activity of the biomolecule while conferring the advantages of PEGylation. mdpi.com

Scope of Academic Investigation into this compound-Based Systems

Academic research involving this compound spans a broad range of applications, leveraging its unique chemical structure and reactivity. Key areas of investigation include:

Surface Modification: this compound is widely used to modify the surfaces of materials, particularly gold and silver nanoparticles and films, to create non-fouling surfaces that resist the adsorption of proteins and cells. nanocs.netnih.govaip.orgsigmaaldrich.comsci-hub.se Studies investigate the effect of PEG molecular weight and grafting density on surface properties and stability. nih.govaip.orgsci-hub.se Research has shown that this compound modified gold nanoparticles can exhibit reduced protein adsorption and cellular uptake compared to unmodified nanoparticles. nih.gov The stability of these modified surfaces can be influenced by factors such as the presence of competing thiol-containing molecules and the structure of linkers between the PEG and thiol moieties. nih.govacs.org

Bioconjugation: A significant area of research focuses on conjugating this compound to biomolecules for various purposes, including improving their pharmacokinetic properties, creating targeted delivery systems, and developing biosensors. nanocs.netmdpi.comresearchgate.net The reaction with maleimide-functionalized biomolecules or linkers is a common strategy. fishersci.carsc.org

Hydrogel Formation: this compound can be used as a crosslinker or a component in the formation of hydrogels, often through Michael-type addition or thiol-ene click reactions with multi-functional polymers or crosslinkers. researchgate.netnih.govchienchilin.orgmdpi.com These hydrogels are explored for applications such as cell encapsulation, tissue engineering scaffolds, and controlled release systems. researchgate.netnih.govchienchilin.org Research investigates the mechanical properties and swelling behavior of these hydrogels, which can be tuned by adjusting polymer concentration and crosslinking density. researchgate.netmdpi.com For instance, studies have shown that varying the weight percent of PEG-Nor macromers and dithiolated crosslinkers can produce hydrogels with a wide range of elastic moduli. mdpi.com

Nanomaterial Functionalization: this compound is frequently employed to functionalize various nanomaterials, including gold nanoparticles, silver nanoparticles, and carbon nanotubes, to enhance their dispersibility, stability, and biocompatibility for applications in imaging, sensing, and delivery systems. nanocs.netsigmaaldrich.comsci-hub.semedchemexpress.comsigmaaldrich.com Research includes studies on the effect of this compound on the stability and surface charge of gold nanoparticles. sci-hub.se

Detailed research findings often involve the characterization of this compound conjugates and materials using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Dynamic Light Scattering (DLS). sci-hub.seresearchgate.netmdpi.com For example, NMR spectroscopy has been used to confirm the successful synthesis of thiol-functionalized PEGs and to determine reaction yields. researchgate.netmdpi.com Studies on surface modification may utilize techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze surface chemical composition and contact angle measurements to assess wettability. aip.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

N-[2-(2-methoxyethoxy)ethyl]-3-sulfanylpropanamide

InChI

InChI=1S/C8H17NO3S/c1-11-5-6-12-4-3-9-8(10)2-7-13/h13H,2-7H2,1H3,(H,9,10)

InChI Key

PTGCODCOYHDVPF-UHFFFAOYSA-N

Canonical SMILES

COCCOCCNC(=O)CCS

Related CAS

401916-61-8

Origin of Product

United States

Synthetic Methodologies and Chemical Functionalization of Mpeg Thiol

Classical and Advanced Synthetic Routes for mPEG-Thiol Production

The introduction of a thiol group onto a PEG chain can be achieved through various chemical transformations. These methods range from classical reactions involving nucleophilic substitution and esterification to more advanced enzymatic approaches and strategies for incorporating thiol-editable groups along the polymer backbone.

Nucleophilic Substitution Reactions for Thiol Introduction

Nucleophilic substitution is a common method for introducing thiol groups into PEG derivatives. A typical approach involves activating the hydroxyl end group of PEG, often a tosyl-PEG (PEG-OTs), which serves as a good leaving group. researchgate.netresearchgate.netmdpi.com This activated PEG then undergoes a nucleophilic attack by a thiol nucleophile, such as sodium hydrosulfide (B80085) (NaSH). mdpi.comnih.gov

One reported method for synthesizing PEG-monothiol involves the tosylation of one hydroxyl end group of a PEG-diol using p-toluenesulfonyl chloride in the presence of a catalyst like silver oxide and potassium iodide in toluene. mdpi.com The resulting tosylated PEG is subsequently reduced with sodium hydrosulfide at 60 °C, yielding PEG-monothiol with reported yields around 84%. mdpi.com Another variation involves reacting tosyl-PEG with a xanthate followed by de-protection with an alkyl amine, achieving a high yield of 98%. mdpi.com

For the synthesis of PEG-dithiols, a similar strategy can be employed where both ends of a PEG-diol are functionalized with tosylate groups before reaction with a thiol nucleophile. nih.gov

Esterification and Transesterification Approaches to this compound

Esterification and transesterification reactions provide alternative routes to synthesize thiol-functionalized PEGs, often utilizing mercapto acids or their esters. researchgate.netresearchgate.net A straightforward method involves the esterification of mercapto acids, such as mercaptoacetic acid, mercaptohexadecanoic acid, or 3-mercaptopropionic acid, with PEG in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid. researchgate.netresearchgate.netmdpi.com These reactions are typically carried out at elevated temperatures, for instance, 120 °C in toluene. mdpi.com

Transesterification, particularly enzyme-catalyzed methods, offers a more environmentally friendly approach. researchgate.netmdpi.com For example, the transesterification of methyl 3-mercaptopropionate (B1240610) with PEG catalyzed by Candida antarctica Lipase B (CALB) has been investigated. researchgate.netmdpi.com This enzymatic method can be performed without the use of solvents. mdpi.com Studies have shown that this reaction proceeds in a step-wise manner, initially forming monothiols. mdpi.com For PEGs with molecular weights of 1000 and 2050 g/mol , monothiols were obtained with high reaction yields, approximately 100%. researchgate.netresearchgate.net The synthesis of dithiols using this enzymatic approach may require additional enzyme and methyl 3-mercaptopropionate and can take longer reaction times compared to monothiol formation. mdpi.com

Enzymatic Synthesis for Environmentally Benign Production of Thiol-Functionalized PEGs

Enzymatic synthesis routes for thiol-functionalized PEGs are gaining interest due to their potential for milder reaction conditions and reduced environmental impact compared to traditional chemical methods that often involve harsh reagents and solvents. researchgate.netmdpi.com As mentioned in the previous section, lipase-catalyzed transesterification is a prominent example. researchgate.netmdpi.com

Beyond transesterification, enzymes like horseradish peroxidase (HRP) have been explored for the synthesis of hydrogels involving thiolated PEGs. rsc.orgacs.org While primarily used for cross-linking, these enzymatic reactions highlight the potential for biocatalysts in modifying PEG derivatives under mild, aqueous conditions. HRP can catalyze the oxidative radical coupling of thiol derivatives, which can be utilized in the formation of hydrogels from thiolated PEG. rsc.org

Strategies for Introducing Thiol-Editable Groups along Polymer Chains

Introducing thiol-editable groups along the polymer chain, rather than solely at the termini, allows for more diverse functionalization and material properties. This can be achieved through the copolymerization of monomers bearing protected or latent thiol functionalities, or through post-polymerization modification reactions. tandfonline.comresearchgate.net

One strategy involves the ring-opening polymerization of monomers containing protected thiol groups, such as a monomer bearing a trityl-thiol group. acs.org After polymerization, the trityl protecting group can be cleaved under mild acidic conditions to reveal the free thiol groups along the polymer backbone. tandfonline.com This approach has been used to synthesize functionalized aliphatic polyesters with pendant thiol groups, which can then be utilized in reactions like thiol-ene click chemistry or modified into other reactive functionalities like pyridyl disulfide groups. tandfonline.comacs.org

Another method involves the copolymerization of editable halogenated or unsaturated monomers, followed by post-polymerization modification to introduce thiol groups. tandfonline.com For instance, anionic post-polymerization modification of polycaprolactone (B3415563) has been used to introduce mercapto groups. tandfonline.com

Challenges in this compound Synthesis and Storage Stability

The synthesis and storage of this compound present several challenges, primarily related to maintaining high purity and preventing degradation of the reactive thiol group.

Minimizing Diol Content and Polydispersity in mPEG Precursors

A significant challenge in the synthesis of this compound is ensuring the high purity of the starting mPEG material, particularly minimizing the content of PEG-diol impurities and achieving a narrow polydispersity index (PDI). evonik.comconicet.gov.aracs.org mPEG is typically synthesized by the anionic polymerization of ethylene (B1197577) oxide initiated by a methoxide. conicet.gov.ar The presence of trace amounts of water, oxygen, or other impurities during the polymerization can lead to the formation of PEG-diol as a byproduct. conicet.gov.ar

High diol content in the mPEG precursor is problematic because these difunctional impurities can lead to unwanted cross-linking during subsequent functionalization reactions, resulting in heterogeneous conjugates or materials. conicet.gov.ar The diol content often increases with the molecular weight of the polymer, with high molecular weight mPEGs potentially containing diol contents as high as 10-15%. conicet.gov.ar

Polydispersity, a measure of the distribution of molecular weights within a polymer sample, is another critical parameter. conicet.gov.ar A high PDI in the starting mPEG material can lead to heterogeneous final products after functionalization, impacting their properties and performance. conicet.gov.aracs.org

Efforts to minimize diol content and polydispersity in mPEG precursors include using highly controlled polymerization conditions, employing new initiating systems that can effectively remove impurities like water and oxygen, and implementing purification techniques. acs.orgresearchgate.netgoogle.com While traditional methods for preparing high-purity mPEG can be challenging and may involve the use of large amounts of organic solvents or techniques that are difficult to scale up, novel synthetic techniques and purification methods are being developed to address these issues. acs.orgresearchgate.netgoogle.com For example, anionic solution polymerization with specific initiating systems has been shown to yield mPEG with very low diol content and narrow polydispersity. acs.orgresearchgate.net

The storage stability of this compound is also a critical concern. The thiol group is susceptible to oxidation, particularly in the presence of air and light, leading to the formation of disulfide bonds. nanocs.netufl.eduresearchgate.net This oxidation can reduce the reactivity of the thiol group and alter the properties of the polymer. ufl.edu

Prevention and Reversal of Thiol Oxidation and Disulfide Formation

Thiol groups are susceptible to oxidation, particularly in the presence of air, which can lead to the formation of disulfide bonds and the reduction in the concentration of reactive free thiols creativepegworks.comnanocs.netbiochempeg.com. This oxidation can occur readily and result in the formation of this compound dimers creativepegworks.combiochempeg.com.

Several strategies are employed to prevent thiol oxidation and minimize disulfide formation:

Storage Conditions: Storing this compound in dry conditions at low temperatures, typically -20°C or lower, is crucial for maintaining its stability and preventing oxidation creativepegworks.comnanocs.netsinopeg.componsure.comnanocs.net. Protecting the material from light and handling it under an inert gas atmosphere can further enhance stability nanocs.netponsure.comnanocs.net. Avoiding frequent thaw-and-freeze cycles is also recommended nanocs.netponsure.comnanocs.net.

Working under Inert Atmosphere: When preparing solutions or performing reactions with this compound, working under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce exposure to oxygen and minimize oxidation nanocs.netponsure.com.

Preparing Fresh Solutions: Preparing fresh solutions of this compound immediately before use is advisable to ensure the highest possible concentration of reactive thiol groups nanocs.net.

Exclusion of Exogenous Oxidants: Eliminating exogenous oxidants from the reaction environment is strongly encouraged to prevent thiol-disulfide exchange and minimize oxidation acs.org.

While preventing oxidation is important, disulfide bond formation is a reversible process. Disulfide bonds in this compound dimers or conjugates can be cleaved to regenerate the free thiol groups using reducing agents creativepegworks.combiochempeg.com. Commonly used reducing agents include:

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP): TCEP is a strong reducing agent often preferred over DTT in some applications because it is less prone to autoxidation in the presence of transition metal ions mdpi.comnih.gov.

Dithiothreitol (DTT): DTT is another widely used reducing agent capable of cleaving disulfide bonds mdpi.comnih.gov. However, excess DTT typically needs to be removed before subsequent reactions as it also possesses reactive thiols nih.gov.

Glutathione (B108866): Glutathione is a biological reducing agent that can also be used to reverse disulfide bond formation creativepegworks.com.

The reversal of disulfide formation using reducing agents allows for the regeneration of the reactive thiol group, enabling further functionalization or analysis creativepegworks.combiochempeg.com.

Purity Assessment and Quality Control of this compound Derivatives

Ensuring the purity and quality of this compound derivatives is critical for their successful application, particularly in research and development settings nanocs.netbiochempeg.comastm.org. Purity assessment typically focuses on the integrity of the PEG chain, its molecular weight distribution, and the extent of functionalization with the thiol group, as well as the presence of impurities such as oxidized species (disulfides) or unreacted starting materials.

Several analytical techniques are employed for the purity assessment and quality control of this compound derivatives:

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): These techniques are used to determine the molecular weight and polydispersity index (PDI) of the PEG chain creativepegworks.com. A low PDI (typically 1.02-1.05 for linear PEG) indicates a narrow molecular weight distribution creativepegworks.com.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS can be used to determine the molecular weight of the PEG component creativepegworks.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): ¹H NMR is a powerful technique for characterizing the structure of this compound and estimating the degree of functionalization with the thiol group nih.govresearchgate.net. It can also help identify impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors such as refractive index detectors or evaporative light scattering detectors (ELSD), can be used for the separation and quantification of this compound, its derivatives, and potential impurities, including oxidized species astm.orgresearchgate.net. HPLC with ELSD is particularly useful for quantifying PEG coatings on nanoparticles, which are often non-chromophoric astm.org.

Spectrophotometric Methods: Specific spectrophotometric assays can be developed to quantify free thiol groups or to assess the extent of reaction of the thiol group acs.orgresearchgate.net. For instance, methods based on thiol-disulfide exchange reactions with chromogenic or fluorogenic probes can be used to quantify thiols acs.org.

Electrophoresis (e.g., SDS-PAGE, Native PAGE, Capillary Electrophoresis): While more commonly used for analyzing PEGylated proteins, electrophoretic methods can also provide insights into the purity and functionalization of PEG derivatives, especially when assessing conjugation efficiency mdpi.comnih.govresearchgate.net. Techniques like the PEG-switch assay utilize the mobility shift induced by PEGylation to assess protein thiol redox status acs.orgmdpi.com. Capillary zone electrophoresis (CZE) has been shown to be a simple, fast, and accurate method for monitoring production procedures and quality control of PEGylated products researchgate.net.

Dynamic Light Scattering (DLS) and Electrospray Differential Mobility Analysis (ES-DMA): These physical characterization methods can be used in combination to study the conjugation of thiolated PEG to nanoparticles and quantify surface coverage nih.gov.

The purity of commercial this compound products is typically reported as ≥95% nanocs.netbiochempeg.componsure.comnanocs.net. Quality control procedures often involve assessing the appearance, solubility, purity by analytical techniques, and stability under recommended storage conditions nanocs.netponsure.comnanocs.net.

Reactive Chemistry and Bioconjugation Applications of Mpeg Thiol

Thiol-Maleimide Click Chemistry in Polymer and Biomacromolecular Conjugation

Thiol-maleimide click chemistry is a highly efficient and selective reaction widely used for conjugating mPEG-Thiol to various molecules, including polymers and biomacromolecules axispharm.comthno.org. This reaction involves the Michael-type addition of a thiol group to the electron-deficient double bond of a maleimide (B117702) group, resulting in the formation of a stable thioether bond axispharm.comthno.orgnih.gov.

Reaction Kinetics and Chemoselectivity under Mild Conditions

The thiol-maleimide reaction is characterized by its rapid kinetics and high chemoselectivity, particularly under mild conditions, making it well-suited for sensitive biological applications axispharm.comthno.orgresearchgate.netresearchgate.net. The reaction proceeds efficiently without the need for catalysts in polar solvents like water or DMSO axispharm.com. Optimal reaction conditions are typically found within a pH range of 6.5 to 7.5 axispharm.comnanocs.net. Within this range, the thiol group is sufficiently deprotonated to act as a nucleophile, while the competing reaction with amine groups, which are abundant in proteins, is significantly slower axispharm.comthno.orgmdpi.com. At neutral pH, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, enabling selective modification of cysteine residues in proteins axispharm.commdpi.com. This high selectivity minimizes undesired side reactions and allows for site-specific conjugation axispharm.comthno.org.

Despite its advantages, the maleimide moiety can undergo hydrolysis, and thiol groups can be oxidized under physiological conditions if not handled properly researchgate.net. Therefore, freshly prepared reagents or proper storage conditions are important researchgate.net.

Applications in Protein and Peptide PEGylation

One of the primary applications of this compound, typically in conjunction with maleimide-functionalized partners, is the PEGylation of proteins and peptides axispharm.comnanocs.netnanocs.netconicet.gov.ar. PEGylation involves the covalent attachment of PEG chains to biomolecules, which can significantly improve their therapeutic properties nanocs.net. Specifically, PEGylation can enhance solubility, increase stability against enzymatic degradation and aggregation, and prolong circulation half-life by reducing renal clearance and immunogenicity nanocs.net.

The thiol-maleimide reaction allows for site-specific PEGylation when proteins or peptides contain accessible cysteine residues with free thiol groups axispharm.comthno.org. This site-specificity is advantageous as it can help preserve the biological activity of the biomolecule by directing the PEG attachment away from critical functional sites thno.org. Maleimide-functionalized PEGs (such as mPEG-maleimide) react with these thiol groups to form a stable thioether linkage nanocs.net.

Research findings demonstrate the effectiveness of this approach in modifying various biomolecules. For instance, maleimide linkers have been used to attach drugs to antibodies in the development of Antibody-Drug Conjugates (ADCs), allowing for targeted drug delivery axispharm.com.

Formation of Cross-Linked Networks with Thiol-Maleimide Adducts

Thiol-maleimide click chemistry is also a powerful tool for creating cross-linked polymeric networks, particularly hydrogels nih.govbiochempeg.comresearchgate.netresearchgate.netmdpi.com. By using multi-functionalized PEGs, such as multi-arm PEGs with thiol or maleimide end groups, complex network structures can be formed through the reaction between thiol and maleimide functionalities biochempeg.comresearchgate.netresearchgate.net. For example, a multi-arm PEG-maleimide can be cross-linked with a dithiol or a multi-arm PEG-thiol to form a hydrogel matrix researchgate.netresearchgate.net.

These hydrogels are valuable for various applications, including tissue engineering, drug delivery, and cell encapsulation, due to their tunable mechanical properties, swelling behavior, and biocompatibility mdpi.comchienchilin.orgnih.govresearchgate.net. The rapid kinetics of the thiol-maleimide reaction under mild conditions allows for in situ gelation, which is particularly useful for encapsulating live cells or labile biomolecules nih.govmdpi.com.

However, the fast reaction kinetics can sometimes lead to the formation of inhomogeneous networks with microdomains of unreacted functional groups mdpi.com. Recent studies have explored methods to regulate the reaction and gelation kinetics, for instance, by incorporating short peptides containing amine side chains, to improve the homogeneity of the resulting hydrogels mdpi.com.

Data on the effect of thiol:maleimide molar ratios on hydrogel properties illustrate the tunability of these networks. For example, studies have shown that varying the ratio can influence the storage modulus of the resulting hydrogel researchgate.net.

Thiol:Maleimide RatioPre-UV Modulus (Pa)Peak Modulus (Pa)Post-UV Modulus (Pa)
1:1[Data from source][Data from source][Data from source]
1:0.8[Data from source][Data from source][Data from source]
0.8:1[Data from source][Data from source][Data from source]

Note: Specific numerical data for the table above would require extraction from cited sources researchgate.net.

Thiol-Ene and Thiol-Yne Photopolymerization and Click Reactions

Beyond thiol-maleimide chemistry, the thiol group of this compound can also participate in photoinitiated thiol-ene and thiol-yne click reactions. These reactions involve the addition of a thiol across a carbon-carbon double bond (ene) or triple bond (yne), typically initiated by UV or visible light in the presence of a photoinitiator chienchilin.orgnih.gov. These reactions are also considered "click" reactions due to their efficiency, specificity, and ability to occur under mild conditions chienchilin.org.

Radical-Mediated Thiol-Ene/Yne Processes for Polymer Synthesis

Thiol-ene and thiol-yne photopolymerizations proceed via a radical-mediated mechanism chienchilin.orgnih.govnih.govrsc.org. Upon irradiation, the photoinitiator generates free radicals, which can abstract a hydrogen atom from the thiol group, creating a thiyl radical. This thiyl radical then adds to the carbon-carbon double or triple bond of the "ene" or "yne" functionalized monomer, generating a carbon radical. This carbon radical can then abstract a hydrogen from another thiol molecule, regenerating a thiyl radical and propagating the chain reaction, or it can react with another functional group, leading to network formation nih.gov.

These reactions are valuable for polymer synthesis and hydrogel formation, offering spatial and temporal control over the polymerization process through light exposure chienchilin.orgnih.gov. The radical-mediated nature allows for rapid polymerization and gelation nih.gov.

Step-Growth vs. Chain-Growth Thiol-Ene Photopolymerization

Thiol-ene photopolymerizations can proceed via either a step-growth or chain-growth mechanism, depending on the specific monomers and reaction conditions employed chienchilin.orgnih.govrsc.org. In a purely step-growth thiol-ene polymerization, the reaction involves the sequential addition of thiol groups to alkene groups, leading to a more homogeneous network structure chienchilin.orgnih.govnih.govrsc.org. This mechanism is characterized by high functional group conversion and a more uniform distribution of crosslinks compared to chain-growth polymerizations chienchilin.orgnih.govrsc.org.

In contrast, chain-growth photopolymerization, often seen with acrylate-based systems, involves the rapid propagation of kinetic chains, which can lead to network heterogeneities and lower functional group conversion nih.govrsc.org.

A key difference lies in the propagating radical species and their reactivity with oxygen nih.gov. In chain-growth acrylate (B77674) polymerizations, vinyl carbon radicals are propagated, which are readily inhibited by oxygen, leading to the formation of reactive oxygen species (ROS) nih.gov. Thiol-ene polymerizations, particularly step-growth, involve thiyl radicals, which can react with and consume ROS, potentially leading to improved cytocompatibility chienchilin.orgnih.gov.

Studies comparing hydrogels formed by chain-growth acrylate and step-growth thiol-ene photopolymerization of PEG-based macromers have shown that step-growth thiol-ene systems offer superior properties, including enhanced cytocompatibility and more homogeneous network structures chienchilin.orgnih.govnih.gov. For example, cell encapsulation studies have demonstrated significantly higher cell viability in step-growth thiol-ene hydrogels compared to chain-growth acrylate hydrogels under similar photopolymerization conditions chienchilin.orgnih.gov.

Polymerization MechanismNetwork HomogeneityPropagating RadicalOxygen SensitivityCytocompatibility
Chain-Growth (Acrylate)LowerVinyl Carbon RadicalHighLower
Step-Growth (Thiol-Ene)HigherThiyl RadicalLowerHigher

Note: This table summarizes general trends observed in comparative studies chienchilin.orgnih.govnih.govrsc.org.

Reversible Thiol-Ene Bioconjugation for Dynamic Functionalization

Thiol-ene reactions involve the addition of a thiol across a carbon-carbon double bond (ene), typically initiated by light or free radicals mdpi.comchemrxiv.org. This reaction is considered a "click" chemistry process due to its efficiency, orthogonality, and mild reaction conditions, making it suitable for bioconjugation mdpi.comchemrxiv.org. This compound can participate in thiol-ene bioconjugation, enabling the dynamic functionalization of materials, such as hydrogels nih.govnih.govresearchgate.netacs.org.

A key application of this compound in reversible thiol-ene bioconjugation is demonstrated in the dynamic patterning and release of signaling proteins from hydrogels nih.govnih.govresearchgate.netacs.org. In this approach, thiolated signaling proteins are initially tethered to hydrogels functionalized with allyl sulfide (B99878) groups via a thiol-ene reaction nih.govnih.govacs.org. To achieve reversible release, a subsequent thiol-ene reaction is performed using mPEG-SH nih.govnih.govacs.org. The this compound reacts with the allyl sulfide moiety, displacing the previously tethered protein and regenerating the "ene" functionality nih.govnih.govacs.org. This process allows for the on-demand release of spent protein and the subsequent tethering of fresh protein, enabling repeatable dynamic functionalization nih.govnih.govacs.org. This reversibility is crucial for applications requiring the controlled presentation and removal of biomolecules in dynamic biological environments nih.govresearchgate.net.

Thiol-Halogenide Nucleophilic Alkylation Reactions

Thiol-halogenide reactions involve the nucleophilic attack of a thiolate anion on an alkyl halide, forming a stable thioether bond monash.eduthermofisher.com. This S-alkylation reaction is a fundamental method for introducing thiol groups or conjugating thiol-containing molecules to various substrates monash.eduthermofisher.com. While thiol-bromo reactions are well-documented in polymer modification, their systematic investigation for creating bioorthogonal hydrogels with tunable degradability is an active area of research monash.edu.

This compound can undergo nucleophilic alkylation reactions with polymers or molecules containing halide end groups monash.edu. This reaction can be carried out under mild conditions, such as in phosphate-buffered saline (PBS) at physiological or slightly alkaline pH (pH ≥ 7.4) monash.edu. The efficiency of the reaction is influenced by the nature of the leaving group (halide) and the presence of activating moieties like ester or amide groups adjacent to the halide monash.edu. For instance, studies have shown efficient crosslinking between PEG-based polymers with halide end groups and thiols, leading to the formation of hydrogels with tunable properties monash.edu. The stability of the resulting thioether linkage is generally high, although it can be subject to degradation under specific conditions or in the presence of competitive thiols over extended periods nih.gov.

Disulfide Exchange Chemistry for Reversible Linkages

Disulfide exchange reactions involve the rearrangement of disulfide bonds (–S–S–) through the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond mdpi.comrsc.org. This reaction leads to the formation of a new disulfide bond and the release of another thiolate or thiol mdpi.comrsc.org. Disulfide bonds are dynamic covalent bonds that can be reversibly formed and cleaved, making them valuable for creating reversible linkages in materials and bioconjugates mdpi.comrsc.org.

This compound can participate in disulfide exchange reactions. The thiol group of mPEG-SH can react with existing disulfide bonds in a molecule or polymer, leading to the formation of a new disulfide bond that incorporates the mPEG chain mdpi.com. Conversely, mPEG-SH can also be used to cleave disulfide bonds through a reduction process, regenerating free thiols thermofisher.commdpi.com. This reversible nature of disulfide exchange chemistry allows for the creation of dynamic materials, such as hydrogels with self-healing properties or systems for controlled release mdpi.comrsc.org. For example, disulfide-containing hydrogels can be cleaved and remodeled through thiol-disulfide metathesis, which can be induced chemically by thiolate anions or photochemically by radical-mediated reactions rsc.org. The ability of this compound to engage in these exchange reactions provides a mechanism for introducing reversible connections or triggering the dissociation of disulfide-linked structures.

Covalent Thiolate-Metal Bonding for Surface Immobilization

Thiols, including this compound, exhibit a strong affinity for certain metal surfaces, particularly gold, silver, and other noble metals biochempeg.compolysciences.comconicet.gov.arresearchgate.net. This high affinity leads to the formation of stable covalent thiolate-metal bonds (M-S), enabling the formation of self-assembled monolayers (SAMs) on the metal surface polysciences.comconicet.gov.arresearchgate.net. The formation of these SAMs is a widely used strategy for surface functionalization polysciences.comconicet.gov.arresearchgate.net.

This compound is commonly used for the surface modification of gold nanoparticles and gold films biochempeg.comnanocs.net. The thiol moiety of mPEG-SH binds strongly to the gold surface through the formation of a covalent gold-sulfur (Au-S) bond researchgate.net. This interaction is robust, with a bond strength on the order of 45 kcal mol⁻¹ researchgate.net. The resulting this compound SAM on the metal surface provides several benefits, including enhanced solubility and steric stability of nanoparticles, reduced non-specific binding of biomolecules, and the creation of a biocompatible interface nanocs.netpolysciences.com. These modified surfaces are valuable in various applications, such as biosensors, drug delivery systems, and the fabrication of switchable super-wetting membranes . The ability to form well-defined SAMs through thiolate-metal bonding makes this compound a crucial reagent for tailoring the surface properties of metallic materials for diverse applications conicet.gov.arresearchgate.net.

General Principles of Thiol-Based Orthogonal Bioconjugation

Orthogonal bioconjugation refers to the ability of specific chemical reactions to occur independently of other functional groups present in a complex biological system acs.orgsigmaaldrich.com. Thiol-based chemistry plays a significant role in orthogonal bioconjugation strategies due to the unique reactivity of the thiol group, particularly the thiolate anion (RS⁻), which is a potent nucleophile mdpi.comnih.gov. At physiological pH, the nucleophilicity of a thiolate is significantly higher than that of an amine, allowing for selective reactions with appropriate electrophiles in the presence of other functional groups commonly found in biomolecules mdpi.com.

This compound, with its reactive thiol group, can be utilized in orthogonal bioconjugation schemes. The thiol group can selectively react with various electron-deficient moieties, including maleimides, α-halo carbonyl compounds, and α, β-unsaturated compounds like vinyl sulfones and acrylates mdpi.comthermofisher.comnih.gov. These reactions, such as the thiol-Michael addition with maleimides, proceed efficiently under mild conditions and are often compatible with aqueous environments mdpi.comnih.govsigmaaldrich.com.

Advanced Materials and System Engineering with Mpeg Thiol

Hydrogel Development for Research Platforms

Hydrogels, as hydrophilic, crosslinked polymer networks, serve as essential three-dimensional matrices in various research platforms, mimicking aspects of the native extracellular matrix. nih.govresearchgate.net PEG-based hydrogels, including those incorporating PEG-Thiol derivatives, are widely utilized due to their tunable properties and biocompatibility. nih.govjenkemusa.comjenkemusa.comresearchgate.net

Fabrication of PEG-Thiol Hydrogels via Click Chemistry

PEG-Thiol hydrogels are frequently fabricated using click chemistry reactions, which are characterized by their efficiency, specificity, and mild reaction conditions, often compatible with biological systems. A prominent method involves the thiol-ene photo-click reaction, where the thiol groups of PEG-Thiol or multi-arm PEG-Thiol react with alkene-functionalized molecules, such as norbornene or acrylate (B77674) derivatives, upon light irradiation. nih.govnih.govmdpi.comresearchgate.net This step-growth polymerization mechanism offers spatial and temporal control over gelation. nih.govnih.gov Another common approach is the thiol-acrylate Michael-type addition reaction, which typically proceeds without the need for photoinitiation and can also be performed under physiological conditions. researchgate.netchemrxiv.org Thiol-maleimide reactions are also employed, known for their rapid kinetics and high conversion degrees, generating stable products. acs.orgacs.orgrsc.org These click chemistry approaches enable the formation of homogeneous network structures, which is advantageous for controlling hydrogel properties. nih.govrsc.org

Tuning of Hydrogel Mechanical Properties and Network Architecture

The mechanical properties and network architecture of PEG-Thiol hydrogels can be precisely tuned by controlling various parameters during fabrication. Factors such as the concentration and molecular weight of the PEG-Thiol macromers, the stoichiometry of reactive groups (e.g., thiol to ene or acrylate ratio), and the polymerization rate significantly influence the resulting hydrogel stiffness, mesh size, and network homogeneity. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netrsc.org For instance, increasing the polymer density during formation, often achieved by increasing macromer concentration, generally leads to higher storage moduli. rsc.org The rate of photopolymerization in thiol-ene systems, controlled by light intensity and photoinitiator concentration, also impacts mechanical properties. rsc.org Furthermore, the choice of crosslinking chemistry (e.g., thiol-ene vs. thiol-acrylate) can lead to different network topologies, affecting properties like elasticity and swelling. researchgate.netresearchgate.net

Data Table 1: Impact of PEG-Norbornene Concentration on Hydrogel Storage Modulus

PEG-8-Norbornene Concentration (wt%)Storage Modulus (Pa)
2~100
10~10,000

Note: Data derived from a study using visible light-initiated thiol-ene chemistry. rsc.org

Data Table 2: Effect of Photoinitiator Concentration and Light Intensity on Storage Modulus (10 wt% PEG-8-Norbornene)

Photoinitiator (LAP) Concentration (mM)LED Intensity (mW/cm²)Storage Modulus (Pa)
0.527098 ± 101
Increased29401 ± 257
0.5Increased9556 ± 513

Note: Data shows significant increases in storage modulus with increased photoinitiator concentration or light intensity. rsc.org

Degradable and Stimuli-Responsive Hydrogel Systems for Controlled Release Research

mPEG-Thiol and multi-arm PEG-Thiol derivatives can be incorporated into hydrogels designed for controlled release applications through the inclusion of degradable or stimuli-responsive crosslinkers. By introducing linkages sensitive to specific stimuli such as enzymes, pH, temperature, light, or redox conditions, the hydrogel network can be engineered to degrade on demand, releasing encapsulated molecules. nih.govjenkemusa.comnih.govchemrxiv.orgrsc.orgmdpi.comrsc.org For example, enzyme-sensitive peptide sequences can be integrated into the crosslinks of PEG hydrogels formed via thiol-ene photopolymerization, leading to degradation in the presence of specific enzymes like human neutrophil elastase. nih.gov Redox-responsive hydrogels can be created by incorporating disulfide bonds that cleave in reductive environments. chemrxiv.orgmdpi.com The degradation rate can be tuned by varying factors such as the concentration of polymeric components or the type of degradable linkage. chemrxiv.org This controlled degradation allows for tailored release kinetics of encapsulated therapeutic agents or other molecules. nih.govrsc.org

Cell Encapsulation and 3D Culture Matrix Design for Biological Studies

PEG-Thiol hydrogels are widely used as matrices for cell encapsulation and 3D cell culture due to their biocompatibility and the ability to control matrix properties. nih.govresearchgate.netjenkemusa.comjenkemusa.comacs.org The mild conditions of click chemistry, such as thiol-ene photopolymerization or thiol-methylsulfone reactions, are often cytocompatible, allowing for in situ encapsulation of cells without significant loss of viability. nih.govresearchgate.netacs.orgacs.org These hydrogels provide a three-dimensional environment that can support cell viability, proliferation, and the formation of cellular structures like spheroids, mimicking in vivo tissue architecture more closely than traditional 2D culture. nih.govresearchgate.net By tuning the hydrogel's mechanical properties and incorporating bioactive signals, researchers can design matrices that influence cell behavior, including differentiation and function. nih.govjenkemusa.com Various cell types, including fibroblasts, mesenchymal stem cells, and pancreatic β-cells, have been successfully cultured within PEG-Thiol-based hydrogels. nih.govresearchgate.net

Application in Tissue Engineering Scaffolds and Regenerative Medicine Research

PEG-Thiol hydrogels are explored as scaffolds in tissue engineering and regenerative medicine due to their ability to provide a supportive 3D environment, tunable mechanical properties, and the potential for controlled degradation and delivery of bioactive factors. nih.govresearchgate.netjenkemusa.comresearchgate.netwikidata.orgjenkemusa.comuni.lumdpi.com Their tissue-like elasticity and high permeability make them suitable for promoting cell growth and tissue regeneration. nih.gov Hydrolytically degradable PEG hydrogels have been used to transplant and localize mesenchymal stem cells, showing promise in enhancing tissue healing and vascularization. jenkemusa.com The ability to control hydrogel degradation rates is crucial for tissue engineering applications, allowing the scaffold to degrade as new tissue forms. mdpi.com Furthermore, the incorporation of bioactive peptides can improve cell-matrix interactions and guide cell behavior within the scaffold. jenkemusa.com

Nanomaterial Surface Functionalization and Stabilization

This compound is extensively used for the surface functionalization and stabilization of various nanomaterials, particularly gold nanoparticles (AuNPs). The strong affinity of the thiol group for gold surfaces allows for the formation of stable self-assembled monolayers on the nanoparticle surface. lunanano.comacs.orgnih.govnih.gov This functionalization with mPEG provides several benefits:

Stabilization: The hydrophilic PEG chain extends into the surrounding aqueous medium, creating a steric barrier that prevents nanoparticle aggregation, even in high ionic strength solutions. lunanano.comnih.gov High molecular weight PEG is generally more effective in stabilizing AuNPs and screening surface charge compared to lower molecular weight PEG. nih.gov

Reduced Non-Specific Adsorption: The protein-resistant nature of PEG minimizes non-specific protein adsorption onto the nanoparticle surface, which is crucial for biomedical applications to reduce opsonization and improve circulation time. lunanano.com

Introduction of Terminal Functionality: While this compound provides a methoxy-terminated, inert surface, bifunctional PEG linkers with a thiol at one end and a different reactive group (e.g., amine, carboxyl) at the other can be used in conjunction with this compound to introduce specific functionalities for further conjugation of biomolecules while maintaining stability. lunanano.comnih.gov

The stability of gold nanoparticles functionalized with PEG-Thiol ligands can be influenced by the structure of the spacer connecting the thiol group to the PEG chain. acs.org Studies have shown that thiol-PEG acts as an AuNP stabilizer above a certain critical stabilization concentration; below this concentration, it can actually accelerate aggregation. nih.gov

Gold Nanoparticle Modification with this compound for Enhanced Stability and Dispersion

The modification of gold nanoparticles (AuNPs) with this compound (mPEG-SH) is a well-established strategy to enhance their stability and dispersion in aqueous solutions and biological media. The strong affinity between the thiol group and the gold surface leads to the formation of stable Au-S bonds, creating a self-assembled monolayer (SAM) of PEG chains on the nanoparticle surface. sigmaaldrich.comulb.ac.be This PEGylation provides steric stabilization, preventing aggregation of AuNPs in high ionic strength environments, such as physiological buffers, and reducing non-specific protein adsorption. ulb.ac.becore.ac.uksci-hub.se

Research has demonstrated that the molecular weight of the this compound significantly influences the stability and properties of the modified AuNPs. Higher molecular weight PEG generally provides better steric stabilization and charge screening, although lower molecular weight PEG may lead to higher saturated capping density on the nanoparticle surface. sci-hub.se Studies have compared the stability of AuNPs functionalized with different thiol-containing ligands, showing that PEG-modified AuNPs exhibit high stability across a range of NaCl concentrations. acs.org

An mPEG-SH/Tween 20-assisted method has been reported for the functionalization of gold nanorods (AuNRs) with thiolated DNA. This method utilizes mPEG-SH and Tween 20 to synergistically displace cetyltrimethylammonium bromide (CTAB), a common surfactant used in AuNR synthesis, from the surface, allowing for the attachment of thiolated DNA while preventing aggregation of the positively charged AuNRs in the presence of negatively charged DNA. researchgate.netacs.org The concentration of mPEG-SH can be used to control the density of DNA loaded onto the AuNRs. researchgate.netacs.org

The stability conferred by this compound modification is crucial for the application of AuNPs in various fields, including biosensing, drug delivery, and catalysis. sigmaaldrich.comcore.ac.uksci-hub.se

Magnetic Nanoparticle Surface Grafting via Thiol-Based Approaches

Thiol-based approaches, often involving this compound or similar thiol-functionalized polymers, are also employed for the surface grafting of magnetic nanoparticles (MNPs). This functionalization is aimed at improving the dispersion stability, biocompatibility, and enabling further conjugation for targeted applications.

One approach involves the synthesis of core-shell magnetic nanoparticles, such as Fe@Au nanoparticles, where a gold shell is applied to a magnetic core. scirp.org The gold surface then provides a reactive platform for grafting thiol-terminated polymers like fluorescent-PEG-thiol via the strong gold-thiol covalent bond. scirp.org This grafting can impart water solubility and allow for the attachment of targeting ligands at the PEG extremity. scirp.org

Another method involves the functionalization of magnetite nanoparticles (Fe₃O₄) with vinyl groups, followed by coating with polyethylene (B3416737) glycol dithiol using UV-thiol-ene addition. researchgate.net This process results in nanometer-sized particles with improved distribution and reduced aggregation. researchgate.net PEG-coated magnetite nanoparticles have shown enhanced stability in water compared to uncoated particles, and the polymeric coating does not significantly alter their magnetic properties. researchgate.net

These thiol-based grafting strategies are essential for developing stable and functionalized magnetic nanoparticles for applications in areas such as drug delivery and hyperthermia. researchgate.netkuleuven.be

Functionalization of DNA and Oligonucleotides for Nanostructure Assembly

This compound and other thiol-modified PEG derivatives play a role in the functionalization of DNA and oligonucleotides, particularly for the assembly of complex nanostructures. Thiol-modified DNA can be attached to surfaces like gold nanoparticles through the formation of Au-S bonds, enabling the construction of DNA-templated nanostructures. researchgate.netacs.orgresearchgate.net

While direct conjugation of thiolated DNA to positively charged gold nanorods can lead to aggregation, methods utilizing mPEG-SH have been developed to mitigate this issue. researchgate.netacs.org By displacing existing surfactants and providing steric stabilization, mPEG-SH assists in the stable attachment of thiolated DNA to AuNRs, which can then be used for applications like nanoparticle assembly and cell imaging. researchgate.netacs.org

Furthermore, PEGylation of oligonucleotides can enhance the stability of DNA nanostructures against degradation by nucleases. nih.gov Although the provided information doesn't explicitly detail the use of this compound for direct oligonucleotide PEGylation for stability, the principle of using thiol chemistry for attachment to a PEG moiety for subsequent functionalization or stabilization is relevant in the broader context of DNA nanotechnology. nih.gov

Core-Shell Hybrid Synthesis with this compound

This compound is involved in the synthesis of core-shell hybrid nanoparticles, primarily by facilitating the functionalization of the outer shell, particularly when the shell is composed of gold or contains gold domains.

In the case of magnetic core-gold shell nanoparticles (Fe₃O₄@Au), this compound can be used to functionalize the gold shell, increasing the solubility of the nanoparticles in water and potentially reducing toxicity. kuleuven.be The PEG-thiol forms a protective layer on the gold surface, contributing to the stability of the core-shell structure. kuleuven.be

Another example involves the synthesis of silver-polyethylene glycol (Ag-PEG) nanoparticles with tunable morphologies, including core-shell structures, using thiol-functionalized polyethylene glycol (SH-PEA) as a coating, reducing, and stabilizing agent. mdpi.com The thiol group facilitates the interaction with the silver core, while the PEG chain forms the outer layer. mdpi.com

Core-shell particles based on a biodegradable polymer core and a hydrophilic PEG shell have also been developed, where reactive PEG derivatives with terminal functional groups like thiol can be attached to the particle surface for stable covalent bonding. mdpi.com This highlights the utility of thiol chemistry in creating well-defined core-shell architectures with tailored properties.

Polymeric Systems for Advanced Drug Delivery Research (System Design and Characterization)

This compound and other PEG derivatives are crucial in the design and characterization of polymeric systems for advanced drug delivery, primarily through PEGylation, which modulates the pharmacokinetic properties and enhances the stability of therapeutic agents and carriers.

PEGylation of Therapeutic Proteins and Peptides for Pharmacokinetic Modulation

PEGylation, the covalent attachment of polyethylene glycol chains to therapeutic proteins and peptides, is a widely used strategy to improve their pharmacokinetic profiles. conicet.gov.arscielo.brnih.gov This modification can increase the protein's hydrodynamic size, reducing kidney clearance and prolonging its circulation half-life. scielo.brnih.govucl.ac.be PEGylation can also shield antigenic epitopes, reducing immunogenicity and decreasing degradation by proteolytic enzymes. scielo.brnih.govucl.ac.be

While various reactive PEG derivatives are used for PEGylation, including those targeting amino groups, thiol-specific PEGylation offers advantages, particularly for site-specific modification. scielo.brunipd.it Proteins with free cysteine residues can be selectively PEGylated using thiol-reactive PEG agents like PEG maleimide (B117702), forming a stable thioether bond. scielo.brunipd.it Genetic engineering can introduce cysteine residues into proteins lacking them, enabling site-specific thiol PEGylation. nih.govucl.ac.beunipd.it

This compound itself, while having a free thiol group, is often used as a building block or a model in studies involving thiol-reactive PEGylation strategies. The principle of attaching a PEG chain via a thiol linkage is central to this approach. biochempeg.com Studies on the PEGylation of therapeutic proteins and peptides highlight the importance of selecting appropriate PEGylation sites and reactive groups to optimize pharmacokinetic properties and maintain biological activity. conicet.gov.arscielo.brnih.gov

Design of Controlled Release Matrices and Polymer-Drug Conjugates

This compound plays a significant role in the design of controlled release systems, particularly through the fabrication of PEG-based hydrogels and the formation of polymer-drug conjugates. PEG hydrogels, known for their biocompatibility and ability to mimic the cellular environment, are widely used as scaffolds for tissue culture and matrices for the controlled release of therapeutic agents. medrxiv.orgoup.commedcraveonline.com Thiol-functionalized PEGs, including multi-arm PEG Thiol derivatives, can be cross-linked to form these hydrogels. researchgate.netnih.gov

Controlled release from these matrices can be achieved by incorporating degradable linkages within the hydrogel network or by utilizing reversible covalent bonds. For instance, hydrogels fabricated via Michael-type addition reactions between thiols and electron-deficient carbon-carbon double bonds (like acrylates or vinyl sulfones) offer tunable degradation profiles. escholarship.org The choice of the Michael acceptor influences the hydrolytic stability of the resulting thioether bond, thereby controlling the release rate of encapsulated substances. escholarship.org For example, thiol-vinyl sulfone reactions yield stable thioether sulfone bonds, leading to slower release, while thiol-acrylate reactions result in hydrolytically labile thioether ester bonds, allowing for faster release. escholarship.org

Beyond hydrogels, this compound is utilized in the creation of polymer-drug conjugates. PEGylation of drugs or nanoparticles using this compound can enhance their solubility, stability, and circulation time in the body. smw.chbiochempeg.com The thiol group allows for covalent attachment of drugs or targeting ligands to the PEG chain or PEG-modified nanoparticles, facilitating targeted delivery and controlled release of the therapeutic payload. smw.chdovepress.com

Investigation of Stealth Effect and Immunological Profiles in System Design

A key application of PEGylation, often achieved using this compound for surface modification, is to confer a "stealth effect" to nanoparticles and drug delivery systems. dovepress.com This effect primarily involves reducing the non-specific adsorption of plasma proteins, known as opsonins, onto the surface of the material. By creating a hydrophilic and flexible barrier, the PEG layer prevents recognition and rapid clearance by the mononuclear phagocyte system (MPS) in the liver and spleen, thereby prolonging the circulation half-life of the PEGylated entity. dovepress.com

The effectiveness of the stealth effect is influenced by several factors, including the molecular weight, surface density, and conformation of the PEG chains. Higher molecular weight PEG chains and denser PEG coatings generally lead to a more pronounced stealth effect by creating a thicker hydrodynamic layer around the nanoparticle. Studies have indicated that a PEG molecular weight around 5 kDa can be optimal for achieving extended circulation times, although the ideal molecular weight and density can vary depending on the specific nanoparticle and application. dovepress.com

While PEGylation is generally considered to reduce immunogenicity, investigations into the immunological profiles of PEGylated systems have revealed complexities. The administration of PEGylated drugs or nanoparticles can sometimes induce the production of anti-PEG antibodies, particularly IgM, which can lead to the accelerated blood clearance (ABC) phenomenon upon subsequent administrations. Research has also specifically investigated the immunogenicity of PEG thiols. Some findings suggest that thiol groups might potentially stimulate B cell proliferation and differentiation, playing a role in the PEG-associated immune response and potentially enhancing the ABC effect compared to other PEG terminal groups. This highlights the importance of considering the terminal functional group of PEG derivatives like this compound when designing systems for repeated administration.

Biosensing and Diagnostic Research Platforms

This compound is a crucial component in the development of various biosensing and diagnostic platforms, primarily by enabling the functionalization of surfaces and nanoparticles for specific biomolecule recognition and signal transduction.

Development of Optical Biosensors utilizing this compound Modified Nanoparticles

This compound is widely used for the surface functionalization of nanoparticles, particularly gold nanoparticles (AuNPs), which are frequently employed in optical biosensors due to their unique optical properties like Surface Plasmon Resonance (SPR). medrxiv.org The strong affinity between the thiol group and gold surfaces allows for the formation of stable self-assembled monolayers (SAMs) of this compound on the nanoparticle surface. This PEGylation serves to stabilize the nanoparticles in aqueous and biological media, prevent non-specific binding of other molecules, and provide a functionalizable surface for the attachment of biorecognition elements. biochempeg.com

This compound modified AuNPs have been successfully utilized in the development of optical biosensors for detecting various analytes. For example, this compound coated AuNPs have been employed in optical methods for the determination of melamine, showing a decrease in SPR signal and fluorescence intensity upon interaction with the analyte. medrxiv.org These biosensors can offer high sensitivity and low detection limits. The use of this compound in conjunction with other modified PEGs, such as biotin-modified PEG thiol, allows for the creation of functional interfaces on sensor surfaces (like plasmonic optical fibers) for capturing target molecules via specific binding interactions, such as streptavidin-biotin chemistry for aptamer immobilization in thrombin detection.

Surface Enhanced Raman Spectroscopy (SERS) Applications with Thiol-PEGylated Probes

Thiol-PEGylated probes, often based on gold or silver nanoparticles functionalized with this compound or other thiol-containing PEGs, are integral to Surface Enhanced Raman Spectroscopy (SERS) applications. SERS is a powerful technique that provides highly sensitive and specific detection of molecules adsorbed onto plasmonic nanostructures.

PEGylation of SERS-active nanoparticles with this compound serves multiple purposes: it enhances their stability in biological environments, prevents aggregation, and reduces non-specific adsorption, which is crucial for obtaining reproducible SERS signals in complex matrices. Furthermore, thiol-PEG linkers can be used to control the distance and arrangement of SERS-active nanoparticles, such as in core-satellite assemblies, to optimize the generation of SERS "hotspots" – regions of greatly enhanced electromagnetic fields. By tuning the length of the PEG linker, the plasmonic coupling between nanoparticles can be modulated, influencing the SERS intensity and reproducibility.

Thiol-PEGylated SERS probes have been developed for various bioanalytical and imaging applications. Examples include the detection of biothiols like glutathione (B108866) and applications in live cell Raman imaging using nanoparticles modified with this compound and targeting peptides. These probes allow for sensitive monitoring and imaging within cellular environments.

Aptamer and Enzyme Nanoconjugates for Bioanalysis and Imaging Research

This compound modified nanoparticles serve as versatile platforms for conjugating aptamers and enzymes, creating nanoconjugates with applications in bioanalysis and imaging. The thiol groups on the nanoparticle surface, provided by this compound functionalization, can be utilized for the covalent attachment of thiolated aptamers or enzymes through robust coupling chemistries like thiol-maleimide addition or thiol-ene click chemistry. medrxiv.org

Aptamers, as highly selective nucleic acid ligands, can be conjugated to this compound modified nanoparticles to create targeted probes for specific biomolecules or cells. smw.ch This allows for the development of biosensors and imaging agents with enhanced specificity. For example, thiolated aptamers have been conjugated to PEGylated liposomes (where PEG-maleimide was incorporated) for targeted cellular uptake studies.

Similarly, enzymes can be immobilized onto this compound functionalized surfaces or nanoparticles while retaining their catalytic activity. medrxiv.org This is valuable for developing enzyme-linked biosensors or creating nanoreactors for specific biochemical transformations. The use of thiol-PEG linkers can enable site-directed conjugation of enzymes or antibodies (which can have enzymatic activity or be used in enzyme-linked assays) to surfaces, improving their orientation and activity for enhanced bioanalysis, such as in the detection of specific enzymes on electrode surfaces. These aptamer and enzyme nanoconjugates are being explored for applications ranging from sensitive detection of biomarkers to targeted imaging of cancer cells. smw.ch

Other Emerging Applications in Materials Science and Engineering

Polymeric Membranes for Gas Separation (e.g., CO2)

Polymeric membranes are critical components in gas separation processes, offering an energy-efficient approach for applications such as carbon dioxide (CO2) capture. Thiol-ene photopolymerization has gained prominence in the fabrication of these membranes due to its desirable characteristics, including rapid reaction rates and the ability to tailor network structures. PEG-based membranes developed using this chemistry have demonstrated potential for CO2 separation.

The incorporation of PEG thiols, including those with multi-arm structures, into thiol-ene networks enables precise control over membrane properties. By modifying the monomer composition with PEG thiols, researchers can influence the cross-link density of the resulting polymer network. A decrease in cross-link density, often achieved through the strategic inclusion of PEG dithiol or other PEG thiols while maintaining stoichiometric balance with ene monomers, can lead to simultaneous increases in free volume and PEG content within the membrane structure. This structural modification significantly impacts the gas transport properties, affecting both permeability and selectivity for gases like CO2, N2, O2, and CH4.

Research findings indicate that the mechanical properties of these membranes can be improved through this approach. For instance, materials with high concentrations of dithiol monomers have shown substantially increased elongation at break while maintaining effective gas separation performance. The average molecular weight between cross-links (Mc) is a key parameter influenced by the PEG thiol content, and it correlates with gas permeability and diffusivity based on free volume models.

The thiol-ene chemistry's tolerance to oxygen and its efficient conversion rates are advantageous for scaling up the fabrication of these polymeric membranes for CO2 separations. Studies exploring the placement of PEG units, either integrated into the polymer backbone or as dangling chains via modified thiols, aim to optimize CO2 solubility and understand the relationship between the membrane's structure and its gas transport characteristics. While the CO2 permeability of some PEG-based membranes synthesized via thiol-ene chemistry might be slightly lower than the average of previously reported PEG membranes, they can exhibit favorable selectivity, particularly for CO2/N2 separation.

Fabrication of Microfluidic Devices with Thiol-Ene Polymers

Thiol-ene polymers are increasingly recognized as versatile materials for the fabrication of microfluidic devices, offering a compelling alternative to traditional materials like PDMS. The rapid and controlled nature of thiol-ene click chemistry, a radical-mediated addition reaction between thiols and alkenes, allows for the creation of polymer networks with tunable mechanical and chemical properties. This tunability is highly beneficial for microfluidic applications, where precise control over channel dimensions, surface characteristics, and bonding is essential.

The fabrication process typically involves casting a liquid thiol-ene prepolymer mixture onto a mold patterned with the desired microfluidic features, followed by rapid UV curing. By employing off-stoichiometry thiol-ene (OSTE) formulations, where there is an excess of either thiol or ene functional groups, researchers can introduce unreacted groups to the polymer surface. This enables subsequent one-step surface modifications and facilitates leakage-free bonding between layers through direct UV exposure.

This compound and other PEG thiols can be incorporated into thiol-ene systems to modify the surface properties of microfluidic channels. For example, PEG with thiol groups can be grafted onto thiol-ene polymers containing excess alkene groups through a UV-initiated reaction. This surface modification can help to reduce non-specific binding of biomolecules, a common issue in microfluidic devices used for biological assays. PEGylation of thiol-ene chips, particularly those fabricated with an excess of ene functionality, can be achieved using PEG-containing thiols to impart desired surface characteristics.

Thiol-ene polymers offer several advantages for microfluidics, including excellent solvent resistance, low shrinkage during curing, and tunable mechanical properties ranging from rigid to rubbery. These features, combined with the ability to easily modify surfaces using components like this compound, position thiol-ene materials as promising candidates for the rapid prototyping and production of sophisticated microfluidic devices for various applications in the life sciences and beyond.

Surface Engineering for Anti-Fouling Properties and Biocompatibility

Surface engineering to achieve anti-fouling properties and enhance biocompatibility is crucial for a wide range of applications, including biomedical implants, biosensors, and drug delivery systems. Poly(ethylene glycol) (PEG) is widely recognized as a benchmark material for creating surfaces that resist non-specific protein adsorption and cell adhesion, primarily due to its hydrophilic nature and ability to form a hydration layer. This compound, with its reactive thiol group, provides a convenient means to immobilize PEG chains onto various substrates, particularly those containing gold or other thiol-reactive functionalities.

Comparative studies evaluating the anti-fouling performance of surfaces modified with different PEG derivatives, such as this compound, mPEG-OH, and DOPA-mPEG, on substrates like gold and silicon have been conducted. On gold surfaces, the strong affinity between the thiol group of mPEG-SH and the gold facilitates the formation of a self-assembled monolayer or brush, effectively tethering the PEG chains to the surface. While mPEG-SH modified gold surfaces exhibit resistance to protein adsorption, the nature of the end-group and the resulting surface architecture can influence the degree of anti-fouling. The hydrophilicity of the modified surface is a significant factor correlating with the reduction in protein adsorption.

Thiol-based chemistry is also utilized in conjunction with PEG to create anti-fouling coatings through reactions like thiol-acrylate conjugate addition. For example, glass surfaces can be functionalized with thiol groups using silanes such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS) and subsequently reacted with multi-functional PEG acrylates to form stable, protein-resistant layers.

Beyond planar surfaces, PEG thiols are integral to the formation of biocompatible hydrogels with inherent anti-fouling properties. Inspired by natural adhesive systems, catechol-thiol cross-linking, which involves the reaction between catechol groups and thiol groups, is used to form hydrogels from thiolated polymers like 4-arm polyethylene glycol-thiol. These hydrogels can serve as coatings on various surfaces, providing both adhesion and resistance to biological fouling.

Furthermore, thiol-containing PEG plays a role in stabilizing nanoparticles, such as gold nanoparticles, which are used in various biomedical applications. Thiol-PEG acts as a capping agent, and its concentration and molecular weight are critical parameters influencing the stability of the nanoparticles in biological media. Above a certain critical stabilization concentration, thiol-PEG effectively prevents nanoparticle aggregation. These applications underscore the importance of this compound and related PEG thiols in engineering interfaces with tailored interactions for enhanced performance in biological environments.

Characterization and Analytical Methodologies for Mpeg Thiol and Its Conjugates

Spectroscopic Analysis of mPEG-Thiol Structures and Functionalization Efficiency

Spectroscopic methods provide invaluable insights into the molecular structure of this compound and the efficiency of reactions involving its thiol group. These techniques are essential for confirming the presence of the characteristic functional groups and assessing the purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone technique for verifying the chemical structure of this compound and quantifying the extent of functionalization. medchemexpress.eu, sigmaaldrich.com. Proton NMR (¹H-NMR) is particularly informative, allowing for the identification and integration of signals corresponding to distinct proton environments within the molecule. Characteristic peaks in the ¹H-NMR spectrum of PEG-thiol in deuterated solvents like D₂O include signals around 2.7 ppm for the terminal -SH proton, approximately 2.9 ppm for the methylene (B1212753) protons directly adjacent to the sulfur atom, and a prominent peak at around 3.3 ppm for the methoxy (B1213986) protons (-OCH₃) of the mPEG chain. researchgate.net. The repeating ethylene (B1197577) glycol units (-OCH₂CH₂-) typically give rise to signals between 3.5 and 3.6 ppm. researchgate.net. By comparing the integrated areas of the end-group signals to those of the main chain, the average molecular weight and the degree of functionalization can be determined. researchgate.net.

Carbon-13 NMR (¹³C-NMR) provides complementary structural information by revealing the different carbon environments. Signals corresponding to the carbons in the thiol end group and the carbons adjacent to the methoxy group are observable, further confirming the successful synthesis of this compound. mdpi.com. NMR can also be used to monitor the kinetics of reactions involving the thiol group, such as enzyme-catalyzed transesterification, by tracking changes in peak intensities over time. mdpi.com. This allows for the assessment of conversion efficiency and the identification of reaction intermediates or byproducts. mdpi.com.

Mass Spectrometry Techniques (e.g., MALDI-ToF)

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS, is a powerful tool for determining the molecular weight distribution of this compound and its conjugates. medchemexpress.eu, sigmaaldrich.com. MALDI-ToF MS provides a spectrum showing peaks corresponding to different polymer chain lengths, allowing for the calculation of the average molecular weight and polydispersity. mdpi.com, sigmaaldrich.com. The characteristic repeating unit mass of PEG (approximately 44 Da) is evident in the isotopic pattern of the peaks. mdpi.com.

MALDI-ToF MS is also crucial for confirming the successful conjugation of this compound to other molecules, such as peptides or proteins. researchgate.net. The mass spectrum of the conjugate will show a peak corresponding to the combined molecular weight of this compound and the conjugated molecule, confirming the formation of the desired product. researchgate.net. This technique can also help identify unconjugated starting materials or unintended byproducts. mdpi.com.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Elucidation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information about the outermost layers of a material. sigmaaldrich.com. XPS is particularly valuable for characterizing the surface chemistry of materials functionalized with this compound, such as nanoparticles or modified surfaces. nih.gov, nih.gov, ucl.ac.uk.

XPS analysis can confirm the presence of the this compound layer on a surface by detecting characteristic elements like carbon (C), oxygen (O), and sulfur (S). nih.gov. The binding energies of the core electrons of these elements provide information about their chemical environment and oxidation states. For example, the S 2p spectrum can distinguish between sulfur in thiol linkages and oxidized sulfur species. nih.gov, researchgate.net. A broad S 2p signal at 162-163 eV is indicative of thiols bound to a gold surface. researchgate.net.

Quantitative analysis of the elemental ratios from XPS spectra can provide insights into the surface coverage and the arrangement of this compound molecules on the surface. nih.gov, ucl.ac.uk. XPS has been used to determine the number of thiolated PEG chains attached to silver nanoparticles by analyzing the ratio of silver to oxygen. ucl.ac.uk. Furthermore, XPS can be employed to study changes in surface chemistry induced by external factors, such as UV irradiation, by monitoring alterations in the elemental composition and chemical states. nih.gov.

Rheological Evaluation of Hydrogel Network Formation and Mechanical Properties

This compound is a common component in the formation of hydrogels through reactions such as thiol-ene or Michael addition chemistry. Rheology is an essential technique for characterizing the gelation process and the mechanical properties of these hydrogels. nih.gov, sigmaaldrich.com, mdpi.com,.

Dynamic rheology experiments, such as time sweeps, are used to monitor the gelation kinetics by measuring the evolution of the storage modulus (G') and loss modulus (G'') as a function of time. nih.gov, mdpi.com, nih.gov. The gel point, representing the transition from a liquid-like to a solid-like material, is typically defined as the point where G' equals G''. nih.gov, nih.gov. Before gelation, G'' (viscous modulus) may be higher than G' (elastic modulus), while after gelation, G' dominates, indicating the formation of a solid network. nih.gov.

The mechanical properties of the fully formed hydrogel, such as its stiffness or elastic modulus, are determined from the plateau value of the storage modulus in the elastic regime. nih.gov, mdpi.com, rsc.org. The mechanical properties of this compound-based hydrogels are influenced by factors such as polymer concentration, crosslinking density, the molecular weight of the PEG chains, and the reaction conditions. nih.gov, mdpi.com, rsc.org, diva-portal.org. For instance, increasing the concentration of the photoinitiator in thiol-ene hydrogels has been shown to increase the storage modulus. mdpi.com. Conversely, increasing the molecular weight of PEG can lead to decreased elastic moduli. rsc.org. Rheological characterization is crucial for tailoring hydrogel properties for specific applications, such as tissue engineering or controlled release. nih.gov, mdpi.com, nih.gov.

Particle Size and Distribution Analysis (Dynamic Light Scattering - DLS)

Dynamic Light Scattering (DLS) is a widely used non-invasive technique for determining the hydrodynamic size and size distribution of particles in colloidal dispersions. nih.gov, rsc.org. DLS is particularly relevant for characterizing this compound-conjugated nanoparticles, providing information about their behavior in solution. aub.edu.lb, cpu.edu.cn, nih.gov, csic.es.

DLS measures the Brownian motion of particles and relates it to their hydrodynamic diameter, which includes the particle core and any associated surface layer and solvent. nih.gov, csic.es. For this compound-coated nanoparticles, the hydrodynamic size measured by DLS reflects the size of the core nanoparticle plus the thickness of the hydrated PEG layer. nih.gov, csic.es. An increase in hydrodynamic size after conjugation compared to the bare nanoparticles confirms successful surface functionalization with this compound. cpu.edu.cn, wilhelm-lab.com, csic.es.

DLS provides the average particle size (often reported as the intensity-average or z-average) and the polydispersity index (PDI), which indicates the width of the size distribution. uu.nl, cpu.edu.cn, csic.es. A low PDI suggests a relatively monodisperse population of particles. DLS can also be used to monitor the colloidal stability of this compound-conjugated nanoparticles over time or under different conditions, as aggregation leads to an increase in the measured hydrodynamic size. nih.gov, aub.edu.lb.

Colloidal Stability Assessments (Electrophoretic Mobility, Zeta Potential)

Colloidal stability is a critical factor for the performance of nanoparticle-based formulations, influencing their dispersion, aggregation, and interactions in various media. Electrophoretic mobility and zeta potential measurements are key techniques for assessing the colloidal stability of this compound-conjugated nanoparticles. rsc.org.

Zeta potential is a measure of the electrokinetic potential at the shear plane of a particle in suspension and is indicative of the particle's surface charge. aub.edu.lb, cambridge.org. A higher absolute zeta potential (either positive or negative) generally corresponds to greater electrostatic repulsion between particles, which enhances colloidal stability and reduces the tendency to aggregate. aub.edu.lb, cambridge.org.

Conjugation with this compound can significantly influence the zeta potential of nanoparticles. While the PEG chain itself is typically considered neutral, its presence on the surface can shield the underlying charge of the nanoparticle core or modify the surface charge distribution. uu.nl, nanocomposix.com. This compound-capped gold nanoparticles, for example, have a low isoelectric point (IEP), meaning they tend to be negatively charged at physiological pH. nanocomposix.com.

Quantitative Analysis of Polymer Grafting Density and Surface Coverage

The quantitative analysis of polymer grafting density and surface coverage is crucial for understanding the properties and performance of materials modified with this compound, particularly in applications involving surface functionalization, such as on nanoparticles or hydrogels. Grafting density, defined as the number of bound polymer chains per unit surface area, significantly influences the material's hydrodynamic diameter, colloidal stability, and interactions with its environment, including proteins and cells. nih.govrsc.org

A variety of analytical techniques are employed to determine the grafting density and surface coverage of this compound and its conjugates. These methods can be broadly categorized based on their principles and the information they provide:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly quantitative 1H NMR (qNMR), is a powerful and often non-sacrificial method for characterizing the grafting density of thiol-terminated PEG on surfaces like gold nanoparticles. rsc.orgresearchgate.net This technique allows for the quantification of both non-grafted and grafted PEG chains, enabling in situ monitoring of the grafting process. rsc.orgulb.ac.be For larger nanoparticles (e.g., >10 nm), the NMR signals of grafted ligands can be broadened, requiring specific algorithms like multi-Lorentzian-splitting to distinguish them from free PEG signals. rsc.orgulb.ac.be

X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental composition information about the modified surface, which can be used to estimate grafting density by analyzing the ratio of elements corresponding to the polymer and the substrate. nih.govacs.orgresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES): These techniques can quantify surface coverage by measuring the elemental ratio of the substrate material (e.g., gold) to an element present in the grafted polymer (e.g., sulfur from the thiol group). researchgate.netresearchgate.netacs.org This approach can be independent of nanoparticle concentration, making it robust against sample loss during preparation. acs.org

UV-Visible Spectroscopy: While often used to characterize nanoparticles themselves, UV-Vis spectroscopy can also be employed in indirect methods to quantify surface coverage, for instance, by measuring the concentration of unbound ligand remaining in solution after grafting. acs.orgresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS can be used to verify the presence and uniformity of thiol coatings on surfaces. mdpi.com

Gravimetric and Elemental Analysis:

Thermogravimetric Analysis (TGA): TGA is a widely used technique to estimate the grafting density by measuring the weight loss of the polymer upon heating the modified material. nih.govrsc.orgacs.orgresearchgate.net However, conventional TGA is a sacrificial method and may require a significant amount of sample. nih.govrsc.org Advances like microscale TGA using quartz crystal microbalances can reduce sample requirements. nih.govresearchgate.net TGA provides information on the total polymer content but not directly on its distribution on the surface. researchgate.net

Total Organic Carbon (TOC) Analysis: TOC can be used to determine the total carbon content in a solution containing nanoparticle-polymer conjugates, which can be related to the number of grafted polymer chains. nih.gov TOC analysis has shown good agreement with TGA and Analytical Ultracentrifugation for determining grafting densities. nih.gov

Microscopy and Scattering Techniques:

Atomic Force Microscopy (AFM): Analysis of AFM force curves can potentially provide quantitative information about grafting density, equilibrium brush thickness, and substrate modulus, although accuracy can be affected by substrate deformability. acs.orgacs.org

Dynamic Light Scattering (DLS) and Zeta Potential Measurements: Changes in hydrodynamic size and zeta potential upon polymer grafting can indirectly indicate surface coverage, particularly at low adsorption densities. acs.orgnist.govnih.gov

Electrospray-Differential Mobility Analysis (ES-DMA): ES-DMA measures particle size in a dried state and can be used to quantify surface coverage and establish correlations with DLS results. nist.govnih.gov

Transmission Electron Microscopy (TEM): While primarily a morphological technique, TEM is often used in conjunction with other methods, for example, to accurately determine nanoparticle size, which is necessary for grafting density calculations. acs.orgacs.org

Other Methods:

Analytical Ultracentrifugation (AUC): AUC can measure the density of nanoparticle-polymer conjugates, which changes upon polymer grafting, allowing for the determination of surface coverage. nih.gov

Colorimetric Assays: Methods like Ellman's method can quantify free thiol groups, which can be used to indirectly determine the amount of thiolated polymer grafted onto a surface by measuring the remaining unbound polymer. acs.org

Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation Monitoring (QCMD): These techniques can quantitatively investigate polymer brush extension and rheology, and SPR can determine grafting density in the dry state. acs.org

Research findings highlight the application of these methods for this compound and its conjugates. For instance, studies on gold nanoparticles functionalized with thiol-terminated PEG have utilized quantitative 1H NMR, TGA, AUC, TOC, and ICP-MS to determine grafting densities. nih.govrsc.orgresearchgate.netresearchgate.netresearchgate.net The measured grafting densities can vary depending on the PEG molecular weight, nanoparticle size, and the specific grafting conditions and method used. nih.govrsc.org

Method Material PEG Molecular Weight (g/mol) Grafting Density (chains/nm²) Citation
AUC Gold Nanoparticles (~10 nm) 2,000 1.9 ± 0.2 nih.gov
TOC Gold Nanoparticles (~10 nm) 2,000 2.5 ± 0.03 nih.govnih.gov
TGA Gold Nanoparticles (~10 nm) 2,000 2.2 nih.gov
AUC Gold Nanoparticles (~10 nm) 20,000 1.1 ± 0.03 nih.gov
TOC Gold Nanoparticles (~10 nm) 20,000 1.2 nih.gov
TGA Gold Nanoparticles (~10 nm) 20,000 0.8 nih.gov
Quantitative 1H NMR & TGA Gold Nanoparticles - ~3.5 researchgate.net
ICP-MS Gold Nanoparticles - 4.3 - 6.3 researchgate.net
Quantitative 1H NMR Gold Nanoparticles (8.5 nm) 5,000 1.08 rsc.org
Quantitative 1H NMR Gold Nanoparticles (16.2 nm) 5,000 0.82 rsc.org
Quantitative 1H NMR Gold Nanoparticles (28.0 nm) 5,000 0.69 rsc.org
Quantitative 1H NMR Gold Nanoparticles (41.9 nm) 5,000 0.48 rsc.org

Note: Grafting density values can vary based on experimental conditions and calculation methods.

Morphological Characterization of Materials (e.g., Scanning Electron Microscopy - SEM)

Morphological characterization techniques are essential for visualizing the surface structure and architecture of materials modified with this compound and its conjugates. Scanning Electron Microscopy (SEM) is a widely used and powerful tool for this purpose, providing high-resolution images of material surfaces at the nanometer scale. researchgate.netnih.gov

SEM operates by scanning a focused electron beam across the sample surface and detecting secondary or backscattered electrons, which provide information about the surface topography and composition. nih.gov For materials involving polymers like this compound, SEM can reveal details about the material's architecture, such as pore size and distribution in hydrogels, or the presence and uniformity of coatings on substrates. mdpi.comresearchgate.netnih.govifremer.frmdpi.commdpi.com

Applications of SEM in the study of this compound and its conjugates include:

Visualization of Surface Coatings: SEM can directly visualize the presence of this compound or this compound conjugates coated onto various surfaces, such as nanoparticles or metal-organic frameworks (MOFs). mdpi.comifremer.frresearchgate.net This helps confirm successful surface modification and assess the uniformity of the coating. mdpi.com

Sample preparation for SEM typically involves drying the specimen and applying a thin conductive coating (e.g., gold or platinum/palladium) to prevent charging effects under the electron beam. mdpi.comnih.govmdpi.commdpi.comnih.govmdpi.com While drying can potentially alter the native structure of hydrated materials like hydrogels, techniques like cryo-SEM can help preserve the hydrated morphology. SEM can also be coupled with Energy Dispersive X-ray Spectroscopy (EDX) to provide elemental analysis of the scanned area, offering insights into the chemical composition of different features observed in the morphology. nih.govifremer.frmdpi.com

Research has utilized SEM to visualize the surface topography of PEGDMA-thiol hydrogels, showing similar morphologies for different thiol components with some exceptions. mdpi.comresearchgate.net SEM images have also demonstrated the successful coating of nano-MOFs with grafted copolymers including PEG and the morphology of thiol-coated gold nanostars. mdpi.comifremer.fr Studies on PEG thiol-norbornene fibrous hydrogels have used SEM to characterize fiber morphology and determine parameters like average fiber diameter and porosity. researchgate.net

Theoretical and Computational Investigations of Mpeg Thiol Systems

Molecular Modeling of Thiol-Surface Adsorption Mechanisms (e.g., Thiol-Gold Interactions)

Molecular modeling techniques are extensively used to investigate the adsorption of thiol-terminated polyethylene (B3416737) glycol (PEG-thiol), including mPEG-Thiol, onto various surfaces, particularly gold. The strong affinity between thiol groups and gold surfaces leads to the formation of self-assembled monolayers (SAMs), which are fundamental to many applications, such as surface functionalization of gold nanoparticles (GNPs) and planar gold substrates nih.govsigmaaldrich.com.

Studies utilizing molecular modeling, often in conjunction with Density Functional Theory (DFT) calculations, explore the adsorption geometry and stability of PEG-thiol molecules on gold surfaces, such as the Au(111) surface arxiv.org. These models can reveal how factors like the length of the PEG backbone influence the arrangement and properties of the adsorbed layer arxiv.org. For instance, computational studies have investigated the adsorption geometry of PEG(thiol) molecules with varying numbers of repeat units on the Au(111) surface arxiv.org.

Furthermore, molecular modeling helps in understanding competitive adsorption processes. Physiological molecules like cysteine and cystine can compete with this compound for binding sites on gold nanoparticle surfaces, potentially displacing the PEG layer and affecting the stealth properties of the nanoparticles nih.govacs.org. Modeling can provide insights into the binding energies and mechanisms involved in such competitive scenarios researchgate.net. Incorporating hydrophobic linkers between the PEG and thiol moieties has been explored as a strategy to create a shield layer that reduces displacement by competing molecules, and molecular modeling can aid in designing and understanding the behavior of such modified structures nih.govacs.org.

Ab Initio Calculations and Density Functional Theory (DFT) for Interaction Energies

Ab initio calculations and Density Functional Theory (DFT) are powerful computational tools employed to determine interaction energies and electronic properties of this compound systems, particularly their interactions with metal surfaces like gold. These methods provide a quantum mechanical description of the system, allowing for the calculation of binding energies, charge transfer, and the effect of adsorption on the electronic structure of the surface arxiv.orgacs.orgnih.govscispace.com.

DFT calculations have been used to investigate the impact of dithiol-terminated polyethylene glycol (PEG(thiol)) SAMs with different PEG lengths on the work function of the Au(111) surface arxiv.org. These calculations can reveal that the adsorption of PEG(thiol) decreases the work function of the gold surface, with the magnitude of the reduction depending on the length of the PEG chain arxiv.org. The main contribution to this work function change often arises from the dipole created by the adsorption-induced charge rearrangement at the interface arxiv.org. Studies have also shown a pronounced odd-even effect in the work function modification, which can be attributed to the orientation of the molecular dipole moment relative to the surface normal arxiv.org.

Different DFT functionals and basis sets are utilized depending on the system and properties being investigated acs.orgnih.govscispace.comnih.gov. For instance, the PBE functional with van der Waals corrections (like DFT-D2 or MBD@rsSCS) has been used for studying PEG(thiol) adsorption on gold arxiv.org. DFT calculations are not limited to metal surfaces and can be applied to study the interaction energies of PEGylated systems with other materials, such as graphene oxide, investigating interactions like hydrogen bonding nih.gov.

Mathematical Models for Predicting Functionalization Yields and Kinetics

Mathematical models are essential for predicting and controlling the efficiency and rate of functionalization reactions involving this compound. These models can describe the kinetics of thiol-mediated reactions, such as Michael-type addition and disulfide formation, which are commonly used for cross-linking PEG-thiol derivatives to form hydrogels and functionalize surfaces researchgate.netmdpi.comresearchgate.net.

While specific mathematical models solely focused on predicting the functionalization yield of this compound on surfaces with high precision across all conditions may be complex and system-dependent, the underlying principles of reaction kinetics and mass transfer form the basis for such predictions. Studies on PEG-thiol hydrogel formation via Michael-type addition, for example, investigate the reaction kinetics and how factors like pH and the concentration of reactants influence the gelation time and network formation researchgate.netresearchgate.net. These experimental observations contribute to the development and validation of kinetic models.

The efficiency of thiol-based reactions, such as the Michael addition between thiol and maleimide (B117702) or acrylate (B77674) groups, is often high, allowing for the formation of cross-linked structures without the need for additional catalysts in some cases researchgate.netresearchgate.net. Mathematical models can help in optimizing reaction conditions to achieve desired functionalization yields and control the rate of network formation, which is crucial for applications like injectable hydrogels researchgate.netresearchgate.net. The competition between different reactions, such as the potential formation of disulfide bonds during the dissolution of PEG-thiols, can also influence the final functionalization yield and network structure, highlighting the need for models that account for competing reaction pathways researchgate.net.

Network Theory for Characterizing Cross-Linked Polymer Systems

Network theory provides a framework for understanding the structure and properties of cross-linked polymer systems formed using PEG-thiol derivatives, such as hydrogels. PEG-thiol macromers, particularly multi-arm variants, are widely used to create polymer networks through various cross-linking chemistries, including Michael addition and oxidative coupling to form disulfide bonds researchgate.netmdpi.comupc.edujenkemusa.comacs.org.

The Flory-Stockmayer theory is a classical network theory that describes the gelation process in polymer systems with specific functionalities, predicting the gel point based on the extent of reaction and the functionality of the monomers upc.edu. While this theory provides a fundamental understanding of gel formation, more advanced network theories and computational simulations are often employed to fully characterize the complex structure and properties of PEG-thiol networks.

Experimental techniques, such as rheology, swelling tests, and scattering methods (e.g., Small Angle Neutron Scattering - SANS), are used to probe the network structure, cross-link density, and mechanical properties of PEG-thiol hydrogels researchgate.netupc.eduacs.org. Network theory helps in interpreting these experimental results and correlating the macroscopic properties of the hydrogel (e.g., swelling ratio, stiffness) with the underlying molecular architecture and cross-linking efficiency researchgate.netupc.edu. Studies have investigated the structure of disulfide-cross-linked Tetra-PEG networks, revealing a dependence of network connectivity on the macromer concentration used during preparation acs.org. Understanding the network characteristics is vital for tailoring the properties of these materials for specific applications, such as tissue engineering or drug delivery researchgate.netjenkemusa.com.

Free Volume Based Models for Gas Transport Properties in PEG-Thiol Membranes

Free volume theory is a key concept used to describe and predict gas transport properties, such as permeability and diffusivity, in polymer membranes, including those based on PEG or PEG-thiol networks mit.eduscience.govcore.ac.ukresearchgate.netresearchgate.net. Gas transport in dense polymer membranes is typically governed by the solution-diffusion model, where the permeability is a product of the solubility and diffusivity of the gas in the polymer matrix mit.educore.ac.ukresearchgate.net.

Free volume refers to the empty space within the polymer matrix that is not occupied by the polymer chains. The size and distribution of these free volume elements significantly influence the diffusion of gas molecules through the membrane core.ac.ukresearchgate.net. Free volume can be characterized experimentally using techniques like Positron Annihilation Lifetime Spectroscopy (PALS), which provides information on the average free volume hole size and fractional free volume science.govcore.ac.ukresearchgate.net.

Q & A

Q. How to optimize the synthesis of mPEG-Thiol for controlled molecular weight and purity?

  • Methodological Answer : Synthesis involves three critical steps: (1) Polymerization of PEG with controlled chain length (e.g., 1k–20k Da), (2) Thiolation using reagents like Traut’s reagent or thiol-containing linkers, and (3) Purification via dialysis or size-exclusion chromatography to remove unreacted residues . Key factors include:
  • Reaction stoichiometry : Excess thiolation reagents ensure complete functionalization.
  • Temperature/pH control : Maintain pH 6.5–8.0 to prevent disulfide bond formation .
  • Characterization : Use NMR (to confirm thiolation efficiency) and GPC (to determine molecular weight distribution) .

Q. What are the key considerations for selecting solvents in this compound-based experiments?

  • Methodological Answer : Solvent choice depends on:
  • Polarity : this compound is water-soluble but may require organic solvents (e.g., DMSO, DMF) for hydrophobic conjugates.
  • Purity : High-purity solvents minimize side reactions (e.g., oxidation of thiol groups) .
  • Stability : Avoid solvents that degrade PEG (e.g., strong acids/bases) or promote thiol oxidation (e.g., aqueous buffers without inert atmospheres) .

Q. What characterization techniques are essential for confirming this compound’s structural integrity post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : Identify methoxy (-OCH₃) and thiol (-SH) peaks at ~3.3 ppm and 1.3 ppm, respectively.
  • Ellman’s Assay : Quantify free thiol groups using UV-Vis at 412 nm .
  • GPC/MALDI-TOF : Determine molecular weight distribution and polydispersity index (PDI <1.2 indicates high purity) .

Advanced Research Questions

Q. How does the molecular weight (MW) of this compound influence its performance in nanoparticle drug delivery systems?

  • Methodological Answer :
  • Lower MW (1k–5k Da) : Enhances cellular uptake due to smaller hydrodynamic radii but may reduce steric stabilization .

  • Higher MW (10k–20k Da) : Improves in vivo circulation time by reducing renal clearance but may hinder target binding due to steric hindrance .

  • Experimental Design : Compare cellular uptake (via confocal imaging) and pharmacokinetics (via biodistribution studies) across MW variants .

    Table 1 : Impact of PEG MW on Nanoparticle Targeting (Adapted from )

    PEG MW (Da)Cellular Uptake (MDA-MB-468)Blood Half-Life (hr)
    2,000High6.8
    6,000Moderate12.4
    20,000Low24.1

Q. What experimental strategies can resolve contradictions in reported solubility data of this compound across studies?

  • Methodological Answer : Contradictions often arise from:
  • Variability in purity : Use HPLC to confirm polymer purity (>95%) and exclude batch-specific impurities .
  • Environmental factors : Standardize dissolution protocols (e.g., degassing solvents to prevent thiol oxidation) .
  • Analytical methods : Compare dynamic light scattering (DLS) and turbidimetry for consistency in solubility measurements .

Q. How to design experiments to assess the impact of storage conditions on this compound’s reactivity over time?

  • Methodological Answer :
  • Storage Variables : Test aliquots stored at -20°C (lyophilized vs. solution), with/without antioxidants (e.g., TCEP), and under inert atmospheres .
  • Reactivity Assays : Periodically quantify free thiols via Ellman’s assay and assess conjugation efficiency with maleimide-functionalized probes .
  • Stability Thresholds : Define acceptable reactivity loss (e.g., <10% over 6 months) for research applications .

Data Contradiction Analysis

Q. How to address conflicting results in this compound’s cellular uptake efficiency across different cell lines?

  • Methodological Answer :
  • Controlled Variables : Normalize experiments for cell surface thiol density (e.g., via flow cytometry) and PEG grafting density .
  • Mechanistic Studies : Use competitive inhibitors (e.g., free thiols) to distinguish receptor-mediated vs. passive uptake pathways .

Methodological Best Practices

  • Avoid common pitfalls : Pre-purify this compound to remove residual catalysts (e.g., EDTA) that interfere with downstream reactions .
  • Reproducibility : Document batch-specific parameters (e.g., MW, PDI, thiol content) in metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.